molecular formula C29H31ClN4O4 B12396475 P300 bromodomain-IN-1

P300 bromodomain-IN-1

Cat. No.: B12396475
M. Wt: 535.0 g/mol
InChI Key: BCTFYSPPQVQDML-AJPKXHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

P300 bromodomain-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common reagents and conditions used in these reactions include aryl sulfonium salts for the generation of aryl radicals, which are then used in radical cascade processes . The major products formed from these reactions are typically bioactive molecules with diverse functional groups .

Biological Activity

P300 bromodomain-IN-1 is a small-molecule inhibitor targeting the bromodomains of the CBP/p300 proteins, which are critical coactivators in various cellular processes, including transcription regulation, cell cycle progression, and apoptosis. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications in cancer treatment.

Overview of CBP/p300 Function

CBP (CREB-binding protein) and p300 are multifunctional coactivators that play essential roles in gene expression by interacting with transcription factors and modifying chromatin structure. They possess histone acetyltransferase (HAT) activity, allowing them to acetylate histones and non-histone proteins, thereby facilitating transcriptional activation. The bromodomains in these proteins recognize and bind to acetylated lysines on histones, which is crucial for their recruitment to chromatin and subsequent gene activation .

This compound inhibits the interaction between CBP/p300 and acetylated lysines on histones. This inhibition disrupts the transcriptional coactivation function of these proteins, leading to reduced expression of target genes involved in cancer cell proliferation and survival. The compound has demonstrated selectivity for the bromodomains of CBP/p300 over other bromodomains, making it a promising candidate for targeted cancer therapy .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines. For instance:

  • Prostate Cancer : The inhibitor significantly reduced androgen receptor (AR) signaling and proliferation in castration-resistant prostate cancer (CRPC) models. This effect was attributed to decreased histone acetylation at AR target gene promoters, leading to downregulation of genes critical for tumor growth .
  • Acute Myeloid Leukemia (AML) : this compound exhibited potent activity against AML cell lines by inhibiting MYC expression and disrupting the proliferation of cells dependent on CBP/p300 for survival .

In Vivo Studies

In vivo experiments using xenograft models have further validated the efficacy of this compound:

  • Triple-Negative Breast Cancer (TNBC) : In mouse models, treatment with this compound resulted in significant tumor growth inhibition. The compound reduced tumor-associated neutrophils (TANs), which are known to promote immunosuppression and tumor progression .

Case Studies

Several case studies highlight the therapeutic potential of P300 bromodomain inhibitors:

  • Castration-Resistant Prostate Cancer : A study demonstrated that a related inhibitor effectively blocked tumor growth in preclinical models by targeting CBP/p300 functions essential for AR signaling .
  • Acute Myeloid Leukemia : Clinical data indicated that CCS1477, a similar compound targeting the CBP/p300 bromodomain, showed promising results in patients with AML, correlating with preclinical findings .

Comparative Data Table

The following table summarizes key findings from studies on P300 bromodomain inhibitors:

Compound NameTarget DiseaseMechanism of ActionIC50 ValueNotes
This compoundProstate CancerInhibits AR signaling via CBP/p300 inhibitionNot specifiedEffective in CRPC models
CCS1477Acute Myeloid LeukemiaDisrupts MYC expression and proliferation14 nmol/LClinical activity observed
GNE-049Various cancersSelective inhibition of CBP/p30011 nmol/LHighly selective over other HATs

Properties

Molecular Formula

C29H31ClN4O4

Molecular Weight

535.0 g/mol

IUPAC Name

(4S)-1-(3-chloro-4-methoxyphenyl)-4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-methoxycyclohexyl)benzimidazol-2-yl]azetidin-2-one

InChI

InChI=1S/C29H31ClN4O4/c1-16-28(17(2)38-32-16)18-5-11-24-23(13-18)31-29(34(24)19-6-9-21(36-3)10-7-19)25-15-27(35)33(25)20-8-12-26(37-4)22(30)14-20/h5,8,11-14,19,21,25H,6-7,9-10,15H2,1-4H3/t19?,21?,25-/m0/s1

InChI Key

BCTFYSPPQVQDML-AJPKXHFHSA-N

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)[C@@H]4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CC(=O)N4C5=CC(=C(C=C5)OC)Cl)C6CCC(CC6)OC

Origin of Product

United States

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